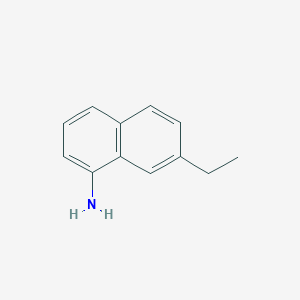
7-Ethylnaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethylnaphthalen-1-amine: is an organic compound with the molecular formula C12H13N It is a derivative of naphthalene, where an ethyl group is attached to the seventh carbon and an amine group is attached to the first carbon of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylnaphthalen-1-amine can be achieved through several methods. One common approach involves the reductive amination of 7-ethylnaphthalene. This process typically includes the following steps:
Nitration: 7-Ethylnaphthalene is nitrated to form 7-ethyl-1-nitronaphthalene.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like iron and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: 7-Ethylnaphthalen-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of amine-containing molecules with biological systems. It may also serve as a model compound for understanding the behavior of similar amine derivatives in biological environments.
Medicine: The compound’s amine group makes it a potential candidate for drug development. It can be modified to create new therapeutic agents with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various applications, including material science and catalysis.
Mécanisme D'action
The mechanism of action of 7-Ethylnaphthalen-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and electrostatic interactions with various biological molecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.
Nucleic Acids: The compound may bind to DNA or RNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Naphthalen-1-amine: Lacks the ethyl group, making it less hydrophobic compared to 7-Ethylnaphthalen-1-amine.
7-Methylnaphthalen-1-amine: Contains a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
1-Naphthylamine: Similar structure but without the ethyl substitution, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both an ethyl group and an amine group on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
837428-55-4 |
|---|---|
Formule moléculaire |
C12H13N |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
7-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-9-6-7-10-4-3-5-12(13)11(10)8-9/h3-8H,2,13H2,1H3 |
Clé InChI |
VUYSHCQRYLSCIY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=CC=C2N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Aminobenzo[d]oxazole-6-sulfonamide](/img/structure/B12869096.png)
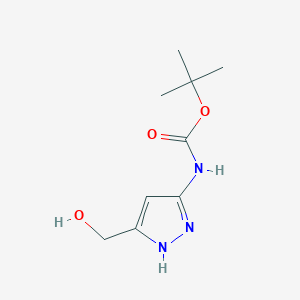
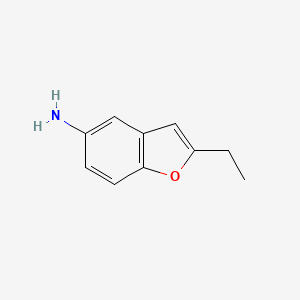

![3H,3'H-[2,2'-Bipyrrole]-4,5'-dicarbonitrile](/img/structure/B12869118.png)
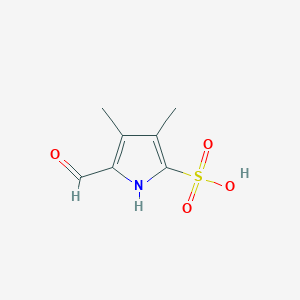

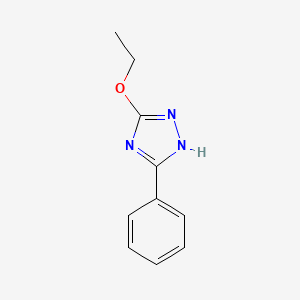
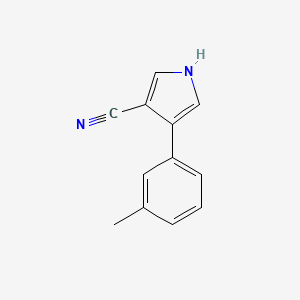
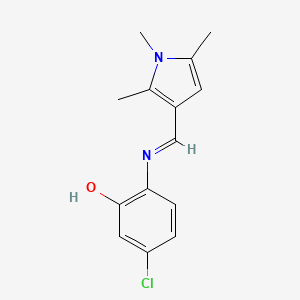
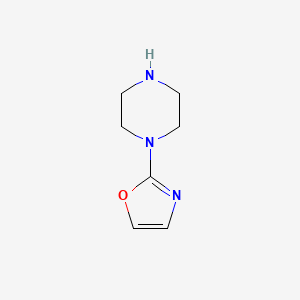
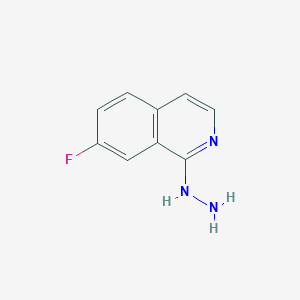
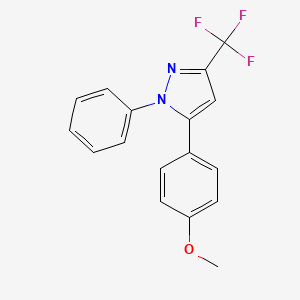
![2-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869174.png)
